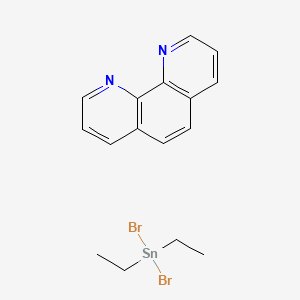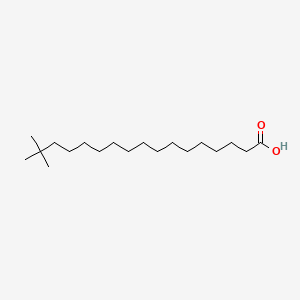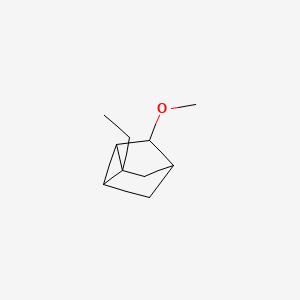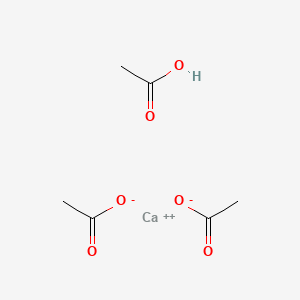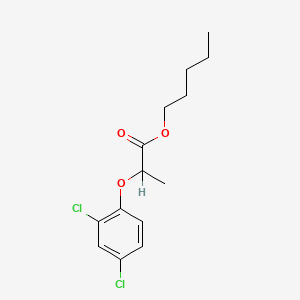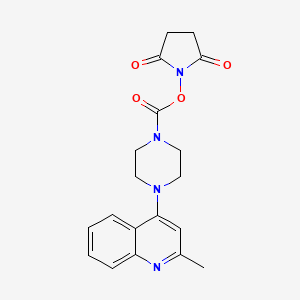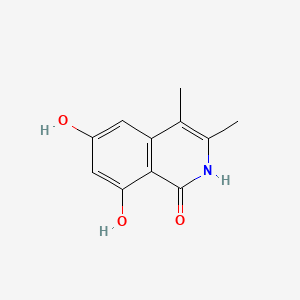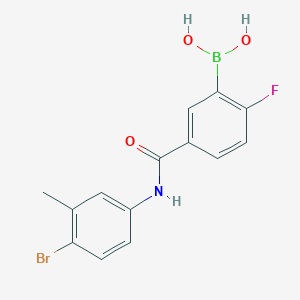
5-(4-Bromo-3-methylphenylcarbamoyl)-2-fluorobenzeneboronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-ブロモ-3-メチルフェニルカルバモイル)-2-フルオロベンゼンボロン酸は、フルオロベンゼン環にボロン酸基が結合した有機化合物であり、さらにブロモメチルフェニルカルバモイル基で置換されています。
2. 製法
合成経路と反応条件
5-(4-ブロモ-3-メチルフェニルカルバモイル)-2-フルオロベンゼンボロン酸の合成は、通常、複数段階の有機反応を伴います。一般的な方法には、次のステップが含まれます。
臭素化: 出発物質である3-メチルフェニルアミンを、触媒の存在下で臭素を用いて臭素化し、4-ブロモ-3-メチルフェニルアミンを得ます。
カルバモイル化: 臭素化された生成物を、ホスゲンまたは同様のカルバモイル化剤と反応させて、4-ブロモ-3-メチルフェニルカルバモイルクロリドを生成します。
カップリング反応: カルバモイルクロリドを、鈴木・宮浦クロスカップリング条件下で2-フルオロベンゼンボロン酸とカップリングさせます。通常、パラジウム触媒と、炭酸カリウムなどの塩基を、トルエンまたはジメチルホルムアミドなどの有機溶媒中で使用します。
工業生産方法
この化合物の工業生産には、大規模生産に最適化された、同様の合成経路が用いられる場合があります。これには、連続フロー反応器、自動合成プラットフォーム、および高度な精製技術の使用が含まれ、高収率と高純度を保証します。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Bromo-3-methylphenylcarbamoyl)-2-fluorobenzeneboronic acid typically involves multi-step organic reactions. One common method includes the following steps:
Bromination: The starting material, 3-methylphenylamine, is brominated using bromine in the presence of a catalyst to yield 4-bromo-3-methylphenylamine.
Carbamoylation: The brominated product is then reacted with phosgene or a similar carbamoylating agent to form 4-bromo-3-methylphenylcarbamoyl chloride.
Coupling Reaction: The carbamoyl chloride is coupled with 2-fluorobenzeneboronic acid under Suzuki-Miyaura cross-coupling conditions, typically using a palladium catalyst and a base such as potassium carbonate in an organic solvent like toluene or dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
化学反応の分析
反応の種類
5-(4-ブロモ-3-メチルフェニルカルバモイル)-2-フルオロベンゼンボロン酸は、さまざまな化学反応を起こす可能性があります。これには以下が含まれます。
酸化: ボロン酸基は、酸化されてボロン酸エステルまたはボレートを生成する可能性があります。
還元: ブロモ基は、水素化リチウムアルミニウムなどの還元剤を用いて水素原子に還元することができます。
置換: ブロモ基は、適切な条件下で、アミンやチオールなどの他の求核剤と置換することができます。
一般的な試薬と条件
酸化: 過酸化水素またはその他の酸化剤。
還元: 水素化リチウムアルミニウムまたは水素化ホウ素ナトリウム。
置換: 塩基の存在下で、アミンやチオールなどの求核剤。
主要な生成物
酸化: ボロン酸エステルまたはボレート。
還元: 5-(3-メチルフェニルカルバモイル)-2-フルオロベンゼンボロン酸。
置換: 使用する求核剤に応じて、さまざまな置換誘導体。
科学的研究の応用
5-(4-ブロモ-3-メチルフェニルカルバモイル)-2-フルオロベンゼンボロン酸は、科学研究においていくつかの応用があります。
化学: より複雑な有機分子の合成におけるビルディングブロックとして使用されます。
生物学: 生物学的アッセイにおけるリガンドとしての可能性について調査されています。
医学: 医薬品の合成における前駆体としての可能性が検討されています。
工業: 高度な材料やポリマーの開発に使用されています。
作用機序
5-(4-ブロモ-3-メチルフェニルカルバモイル)-2-フルオロベンゼンボロン酸の作用機序は、特定の分子標的との相互作用を含みます。ボロン酸基は、ジオールやその他の求核剤と可逆的な共有結合を形成することができます。これは、酵素阻害研究に役立ちます。フルオロベンゼン環とカルバモイル基は、結合親和性と特異性に寄与します。
類似化合物との比較
類似化合物
- 4-ブロモ-3-メチル安息香酸
- 2-フルオロベンゼンボロン酸
- 4-ブロモ-3-メチルフェニルカルバモイルクロリド
独自性
5-(4-ブロモ-3-メチルフェニルカルバモイル)-2-フルオロベンゼンボロン酸は、官能基の組み合わせにより、特定の化学反応性と生物活性を与えられているため、ユニークです。ボロン酸基とフルオロベンゼン環の両方の存在により、さまざまな分野で汎用性の高い用途が実現し、他の類似化合物とは異なるものとなっています。
特性
分子式 |
C14H12BBrFNO3 |
|---|---|
分子量 |
351.97 g/mol |
IUPAC名 |
[5-[(4-bromo-3-methylphenyl)carbamoyl]-2-fluorophenyl]boronic acid |
InChI |
InChI=1S/C14H12BBrFNO3/c1-8-6-10(3-4-12(8)16)18-14(19)9-2-5-13(17)11(7-9)15(20)21/h2-7,20-21H,1H3,(H,18,19) |
InChIキー |
ONDWTWIQDWLZLY-UHFFFAOYSA-N |
正規SMILES |
B(C1=C(C=CC(=C1)C(=O)NC2=CC(=C(C=C2)Br)C)F)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


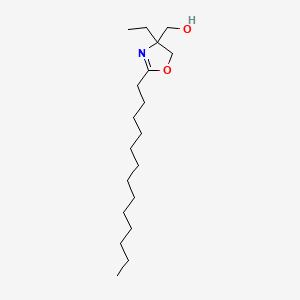
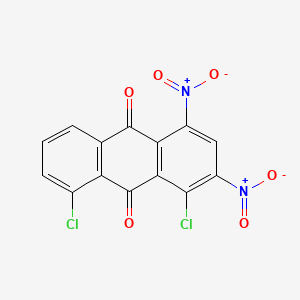
![3-(2-(5-Chloro-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-2,8-diazaspiro[4.5]decan-8-yl)propan-1-amine](/img/structure/B12643497.png)
![17-Methoxy-11-methyl-2-oxatricyclo[13.4.0.03,8]nonadeca-1(15),3,5,7,10,16,18-heptaen-9-ol](/img/structure/B12643498.png)
